Demethylcephalotaxinone

Vue d'ensemble

Description

Demethylcephalotaxinone (DMCTX) is a natural product isolated from the plant Cephalotaxus harringtonia, a member of the Cephalotaxaceae family. DMCTX is a diterpenoid compound that has been extensively studied due to its various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. Its potential for use in the treatment of various diseases has been explored, and its mechanism of action has been studied in depth.

Applications De Recherche Scientifique

Structural and Chemical Properties : Demethylcephalotaxinone was identified as one of the compounds isolated from Cephalotaxus fortune Hook. f., indicating its natural occurrence and relevance in the study of unique alkaloid structures (Li et al., 2015).

Anticancer Applications : Research has shown that derivatives of this compound, such as Etoposide (VP-16-213), have demonstrated activity in the treatment of various neoplastic disorders, including testicular and small-cell lung cancers, lymphomas, leukemias, and Kaposi's sarcoma associated with AIDS (O'dwyer et al., 1985).

Synthesis and Chemical Transformation : A study reported the development of a gold(I)-catalyzed cascade reaction for the synthesis of cephalotaxine, involving this compound as an intermediate compound, highlighting its significance in complex chemical synthesis processes (Sakai et al., 2021).

Epigenetic Treatment in Hematopoietic Malignancies : Demethylating agents, which could include this compound derivatives, have been explored for their role in epigenetic treatments of hematologic neoplasia and hemoglobinopathies, offering new avenues for pharmacologic targeting of cancer cells (Claus et al., 2005).

Drug Discovery from Medicinal Plants : this compound's occurrence in medicinal plants underscores the importance of plant-derived compounds in drug discovery, particularly for cancer and other serious diseases (Balunas & Kinghorn, 2005).

Effects on Solid Tumors : Clinical and biological effects of demethylating agents like this compound on solid tumors have been systematically reviewed, showing their potential to improve clinical outcomes and alter methylation status in patients with solid tumors (Linnekamp et al., 2017).

Orientations Futures

Cephalotaxine-type alkaloids, including Demethylcephalotaxinone, have attracted considerable attention from chemists because of their intriguing pentacyclic structures as well as the diversity of naturally occurring analogs . They have potential as molecular platforms for the development of organic chemistry . Therefore, the total synthesis of cephalotaxine-type alkaloids is likely to continue to be an area of active research .

Mécanisme D'action

Target of Action

Demethylcephalotaxinone is believed to share similar targets with its related compound, Homoharringtonine . Homoharringtonine, a cephalotaxine ester, is known to inhibit protein synthesis . This interaction affects chain elongation and prevents protein synthesis .

Mode of Action

The mode of action of this compound is likely to be similar to that of Homoharringtonine, given their structural similarities . Homoharringtonine inhibits protein synthesis by binding to the A-site cleft in the large ribosomal subunit . This binding affects chain elongation and prevents protein synthesis , leading to the inhibition of cancer cell growth .

Biochemical Pathways

It is known that homoharringtonine, a related compound, inhibits the initial stage of protein synthesis, the extension of the peptide chain, and protein gene expression . This suggests that this compound may also affect similar biochemical pathways.

Pharmacokinetics

It is known that cephalotaxus alkaloids, a family of secondary metabolites that includes this compound, have been clinically utilized for the treatment of acute leukemia and lymphoma

Result of Action

It is known that homoharringtonine could induce hl-60 cell differentiation by downregulating the expression of the cd44 gene, thereby increasing p27 and p21 expression and inhibition of cyclin e activity . This suggests that this compound may have similar effects.

Action Environment

It is known that environmental factors can influence the methylation of dna, which can in turn affect gene expression and subsequent health outcomes

Analyse Biochimique

Biochemical Properties

Demethylcephalotaxinone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in protein synthesis, thereby affecting the overall protein production within cells . Additionally, this compound can bind to specific biomolecules, altering their function and stability .

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact mitochondrial respiration, leading to changes in ATP production and glycolytic metabolism . Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. One of the primary mechanisms involves the inhibition of protein synthesis by targeting the initial stages of peptide chain elongation . This inhibition disrupts the normal functioning of cells, leading to various downstream effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under controlled conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the cytochrome P450 enzyme system, which plays a crucial role in drug metabolism . Additionally, this compound can influence the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and exert its effects within targeted cellular regions .

Propriétés

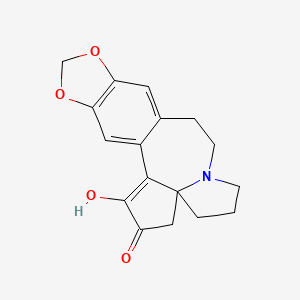

IUPAC Name |

3-hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),2,13,15(19)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWVASNYLQYPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Demethylcephalotaxinone in natural product synthesis?

A1: this compound serves as a crucial precursor in the total synthesis of various Cephalotaxus alkaloids, including Cephalotaxine. These alkaloids exhibit anti-cancer activity, making their synthesis pathways highly relevant in medicinal chemistry. Researchers have successfully synthesized this compound from Norhydrastinine in five steps, achieving an overall yield of 39.1%. [] This synthetic route provides a foundation for further modifications and exploration of structure-activity relationships within this class of compounds.

Q2: How does the chemical structure of this compound relate to its role in Cephalotaxine synthesis?

A2: this compound can be converted into (-)-Cephalotaxine in two steps. [] This suggests that this compound possesses the core structural features required for Cephalotaxine activity. Further studies focusing on the specific structural modifications involved in this conversion would provide valuable insights into the structure-activity relationship of these alkaloids.

Q3: What are the implications of successful total synthesis of this compound?

A3: The successful total synthesis of this compound, Cephalotaxinone, and Cephalotaxine represents a significant achievement in organic chemistry. [, ] This breakthrough opens avenues for further investigations into these alkaloids' biological activities and potential applications in medicine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.